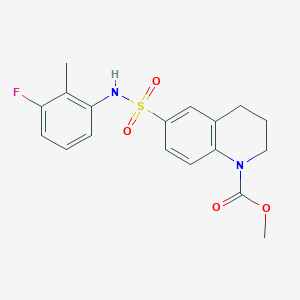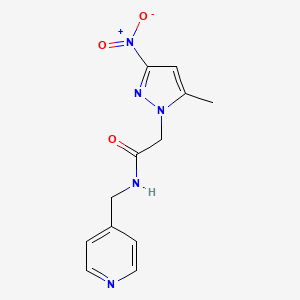
2H-Quinoline-1-carboxylic acid, 6-(3-fluoro-2-methylphenylsulfamoyl)-3,4-dihydro-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-[(3-fluoro-2-methylanilino)sulfonyl]-3,4-dihydro-1(2H)-quinolinecarboxylate is a complex organic compound with a unique structure that combines a quinoline core with a sulfonamide group and a fluoro-substituted aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[(3-fluoro-2-methylanilino)sulfonyl]-3,4-dihydro-1(2H)-quinolinecarboxylate typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions. The introduction of the sulfonamide group is usually achieved through a sulfonylation reaction, where a sulfonyl chloride reacts with the amine group of the quinoline derivative. The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(3-fluoro-2-methylanilino)sulfonyl]-3,4-dihydro-1(2H)-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction can produce more saturated compounds.
Scientific Research Applications
Methyl 6-[(3-fluoro-2-methylanilino)sulfonyl]-3,4-dihydro-1(2H)-quinolinecarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 6-[(3-fluoro-2-methylanilino)sulfonyl]-3,4-dihydro-1(2H)-quinolinecarboxylate involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, while the quinoline core can intercalate into DNA or interact with enzymes. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-[(2-methylanilino)sulfonyl]-3,4-dihydro-1(2H)-quinolinecarboxylate: Similar structure but lacks the fluoro substituent.
Methyl 6-[(3-chloro-2-methylanilino)sulfonyl]-3,4-dihydro-1(2H)-quinolinecarboxylate: Contains a chloro substituent instead of a fluoro group.
Methyl 6-[(3-bromo-2-methylanilino)sulfonyl]-3,4-dihydro-1(2H)-quinolinecarboxylate: Contains a bromo substituent instead of a fluoro group.
Uniqueness
The presence of the fluoro substituent in methyl 6-[(3-fluoro-2-methylanilino)sulfonyl]-3,4-dihydro-1(2H)-quinolinecarboxylate imparts unique properties, such as increased lipophilicity and enhanced biological activity. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C18H19FN2O4S |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
methyl 6-[(3-fluoro-2-methylphenyl)sulfamoyl]-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C18H19FN2O4S/c1-12-15(19)6-3-7-16(12)20-26(23,24)14-8-9-17-13(11-14)5-4-10-21(17)18(22)25-2/h3,6-9,11,20H,4-5,10H2,1-2H3 |
InChI Key |
BJBFSNJOUYCGBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)NS(=O)(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl N-[(2,4-dimethoxyphenyl)carbamoyl]-3,3,3-trifluoro-2-phenylalaninate](/img/structure/B11493328.png)
![2-Methyl-4-(5-{[2-methyl-5-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)quinoline](/img/structure/B11493342.png)

![methyl {3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11493350.png)
![(5E)-1-Methyl-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-YL}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11493361.png)
![N-[2-fluoro-4-nitro-5-(4-propionylpiperazin-1-yl)phenyl]-N-(tetrahydrofuran-2-ylmethyl)amine](/img/structure/B11493372.png)

![5-[(4-Benzylpiperazin-1-yl)methyl]-6-hydroxy-4-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11493398.png)
![3-[({5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzonitrile](/img/structure/B11493406.png)
![12-(2,5-dimethoxyphenyl)-9-phenyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11493414.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B11493421.png)
![7-Nitro-5-phenyl-tetrazolo[1,5-a]quinazoline](/img/structure/B11493424.png)
![5-(2-chloro-6-fluorophenyl)-2-(ethylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B11493431.png)

